4-Fluoro-3-(trifluoromethyl)cinnamic acid
Overview
Description
4-Fluoro-3-(trifluoromethyl)cinnamic acid is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is related to cinnamic acid, a compound known for its low toxicity and widespread use in flavorings, as well as its presence in cinnamon oil and plants . The fluorinated derivatives of cinnamic acid, such as 4-fluoro-3-(trifluoromethyl)cinnamic acid, have garnered attention for their unique chemical behaviors and possible utility in various fields, including medicinal chemistry and agrochemistry .
Synthesis Analysis
The synthesis of fluorinated cinnamic acid derivatives has been explored through different methods. One approach involves the reaction of 4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones with sodium azide to produce highly functionalized CF3-1,2,3-triazoles, which are precursors to 3-[5-(trifluoromethyl)-1,2,3-triazol-4-yl]cinnamic acids . Another method treats 4-aryl-6-trifluoromethyl-2-pyrones with sodium azide to yield isomerically pure cinnamic acid derivatives . Additionally, deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids with sulfur tetrafluoride has been used to synthesize diverse trifluoromethyl-substituted aromatic and heteroaromatic compounds .
Molecular Structure Analysis
The molecular structure of compounds related to 4-fluoro-3-(trifluoromethyl)cinnamic acid has been characterized using various techniques. X-ray diffraction data have provided insights into the crystal structures of related compounds, revealing details such as unit-cell parameters and space group information . The crystal structure of trans-4-(trifluoromethyl) cinnamic acid has been determined, showing a phase transition at low temperatures and the presence of O–H⋯O hydrogen bonding and C–H⋯O interactions .
Chemical Reactions Analysis
The chemical reactivity of fluorinated cinnamic acids includes their ability to undergo various transformations. For instance, trifluoromethylated analogues of 4,5-dihydroorotic acid have been synthesized from 4-(trifluoromethyl)pyrimidin-2(1H)-ones, demonstrating the versatility of these compounds in chemical synthesis . The Ireland-Claisen rearrangement has been employed to construct fluorine-containing carboxylic acid derivatives from allyl esters, further showcasing the chemical reactivity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-fluoro-3-(trifluoromethyl)cinnamic acid and its analogues are influenced by the presence of fluorine atoms. Fluorine substitution can significantly alter the physicochemical properties of a molecule, as seen in the case of fluorinated fatty acids, where myocardium uptake is affected . The occurrence of a phase transition in trans-4-(trifluoromethyl) cinnamic acid highlights the impact of molecular structure on physical properties . Additionally, the orthogonal intramolecular C–F⋯C=O interaction observed in some fluorinated compounds may stabilize certain conformations .
Scientific Research Applications
Antineoplastic Potential in Breast Cancer Cells
Research has demonstrated the potential antineoplastic actions of cinnamic acid derivatives, such as 4-Fluoro-3-(trifluoromethyl)cinnamic acid, especially in the context of breast cancer. Cinnamic acid dimers (CADs) have shown higher cytotoxicity against breast cancer cells compared to non-tumorigenic cells. The most potent compounds within these studies led to apoptosis and 'S' phase cell cycle arrest in cancer cells, suggesting a novel avenue for the development of anticancer compounds through an economical synthesis method (Hunke et al., 2018).
Photodimerization Reactions and Structural Studies
The kinetics and structural implications of photodimerization reactions involving derivatives of trans-cinnamic acid, including 4-Fluoro-3-(trifluoromethyl)cinnamic acid, have been explored. These studies provide insight into the complex mechanisms and structural transformations occurring in these reactions, which are crucial for the development of advanced functional materials and the understanding of reaction kinetics in solid states (Jenkins et al., 2006).
Chemical Synthesis and Medicinal Chemistry Applications
4-Fluoro-3-(trifluoromethyl)cinnamic acid has been utilized in the synthesis of diverse trifluoromethyl-substituted aromatic and heteroaromatic compounds through deoxofluorination processes. The products from these syntheses serve as essential building blocks in medicinal chemistry and agrochemistry, highlighting the broad applicability of this compound in creating novel fluorinated amino acids, anilines, and aliphatic amines (Trofymchuk et al., 2020).
Material Science and Advanced Functional Materials
In the realm of material science, 4-Fluoro-3-(trifluoromethyl)cinnamic acid derivatives have been investigated for their photosalient behavior, particularly in the formation of photoreactive Zn(II) complexes. These studies pave the way for creating materials with unique properties such as unusual and unexpected responses to light, offering potential applications in the development of new advanced functional materials (Yadava & Vittal, 2019).
Exploring Structural Landscapes
The structural landscape of β-cinnamic acid, including its fluorosubstituted derivatives, has been extensively explored to understand the impact of partial fluoro-substitution on molecular structure. These investigations contribute to our knowledge of chemical interactions within solid solutions and the influence of weak C–H⋯F hydrogen bonds, providing a foundation for future structural and material design (Chakraborty & Desiraju, 2018).
Safety And Hazards
properties
IUPAC Name |
(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESJUJUEXMNIGB-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420683 | |
Record name | 4-Fluoro-3-(trifluoromethyl)cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(trifluoromethyl)cinnamic acid | |
CAS RN |
239463-90-2 | |
Record name | 4-Fluoro-3-(trifluoromethyl)cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 239463-90-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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